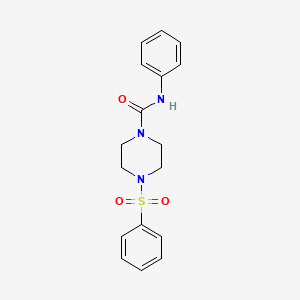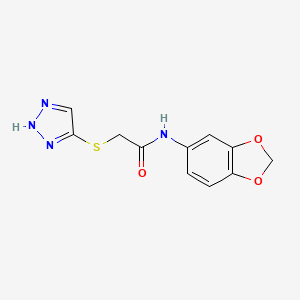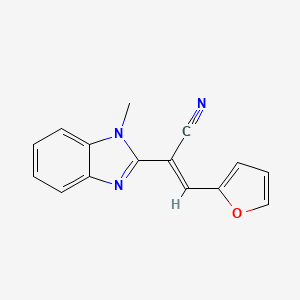![molecular formula C18H29N5O B5318522 N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide, also known as MP-10, is a small molecule that has been studied extensively for its potential therapeutic applications. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain sensation and reward pathways in the brain. In
Applications De Recherche Scientifique
N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be highly selective for the μ-opioid receptor, which is a key target for opioid analgesics. Additionally, this compound has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new pain medications.
Mécanisme D'action
The μ-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception and reward pathways. N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide acts as a selective agonist of the μ-opioid receptor, binding to the receptor and activating its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models, with a duration of action that is longer than other opioids such as morphine. Additionally, this compound has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide in lab experiments is its high selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioids. Additionally, this compound has a longer duration of action compared to other opioids, which can be useful in certain experimental settings. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide. One area of interest is the development of new pain medications that are based on the structure of this compound. Additionally, there is ongoing research on the potential use of this compound in the treatment of addiction, particularly for opioid addiction. Finally, there is interest in exploring the potential use of this compound in other areas of medicine, such as the treatment of depression and anxiety.
Méthodes De Synthèse
The synthesis of N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide involves a multi-step process that includes the reaction of 2-(1-methylpiperidin-2-yl)ethanamine with 6-bromonicotinic acid, followed by the addition of piperazine and the final step of acylation with nicotinoyl chloride. The yield of this compound is typically around 50-60%, and the purity can be increased through various purification techniques.
Propriétés
IUPAC Name |
N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-22-11-3-2-4-16(22)7-8-20-18(24)15-5-6-17(21-14-15)23-12-9-19-10-13-23/h5-6,14,16,19H,2-4,7-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLEWDZCXHUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318444.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5318448.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5318456.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5318478.png)
![2-{4-[3-(4-butoxybenzoyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5318484.png)
![6-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5318489.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318491.png)

![1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5318501.png)
![methyl 2-methyl-7-(1-naphthyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5318514.png)

![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)

![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)